5-Caroxy uracil-1-yl acetic acid benzyl ester
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Overview
Description
Preparation Methods
The synthesis of 5-Caroxy uracil-1-yl acetic acid benzyl ester involves coupling uracil derivatives with acetic acid benzyl ester. The reaction conditions typically include the use of a suitable solvent, such as dimethyl sulfoxide, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Caroxy uracil-1-yl acetic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Caroxy uracil-1-yl acetic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is employed in research on DNA synthesis and repair mechanisms.
Mechanism of Action
The mechanism of action of 5-Caroxy uracil-1-yl acetic acid benzyl ester involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately causing cell death . This mechanism is particularly effective against cancer cells, which rely on rapid DNA synthesis for their growth and proliferation .
Comparison with Similar Compounds
5-Caroxy uracil-1-yl acetic acid benzyl ester is unique among purine nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
Fludarabine: Another purine nucleoside analog with antitumor activity.
Cladribine: Known for its use in treating certain types of leukemia.
Clofarabine: Used in the treatment of pediatric acute lymphoblastic leukemia.
Compared to these compounds, this compound offers distinct advantages in terms of its specific targeting of indolent lymphoid malignancies and its unique mechanism of action .
Properties
Molecular Formula |
C14H12N2O6 |
---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2,4-dioxo-1-(2-oxo-2-phenylmethoxyethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H12N2O6/c17-11(22-8-9-4-2-1-3-5-9)7-16-6-10(13(19)20)12(18)15-14(16)21/h1-6H,7-8H2,(H,19,20)(H,15,18,21) |
InChI Key |
FQADSAVNKYXABE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
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